molecular formula C10H10Cl2O2 B1474245 2,5-Dichloro-4-isopropoxybenzaldehyde CAS No. 1707584-13-1

2,5-Dichloro-4-isopropoxybenzaldehyde

Cat. No.: B1474245
CAS No.: 1707584-13-1
M. Wt: 233.09 g/mol
InChI Key: ZCNIIBHLUSAQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-4-isopropoxybenzaldehyde: is an organic compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol . It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and an isopropoxy group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-isopropoxybenzaldehyde typically involves the chlorination of 4-isopropoxybenzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions of the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-isopropoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Dichloro-4-isopropoxybenzaldehyde is utilized in various scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Medicine: As a precursor in the development of potential therapeutic agents.

    Industry: In the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-isopropoxybenzaldehyde involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting their activity and the associated metabolic pathways. The presence of chlorine atoms and the isopropoxy group can influence its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

  • 2,4-Dichloro-5-isopropoxybenzaldehyde
  • 2,5-Dichloro-4-methoxybenzaldehyde
  • 2,5-Dichloro-4-ethoxybenzaldehyde

Comparison: 2,5-Dichloro-4-isopropoxybenzaldehyde is unique due to the specific positioning of the chlorine atoms and the isopropoxy group, which can significantly influence its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for specific applications in chemical synthesis and research .

Properties

IUPAC Name

2,5-dichloro-4-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-6(2)14-10-4-8(11)7(5-13)3-9(10)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNIIBHLUSAQBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-4-isopropoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-4-isopropoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
2,5-Dichloro-4-isopropoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
2,5-Dichloro-4-isopropoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
2,5-Dichloro-4-isopropoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
2,5-Dichloro-4-isopropoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.